REACTION_CXSMILES
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[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11](=O)[CH3:12]>CO.[Pd]>[CH2:11]([C:3]1[C:2]([OH:1])=[C:7]2[CH2:8][CH2:9][O:10][C:6]2=[CH:5][CH:4]=1)[CH3:12]
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Name
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|
Quantity
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1.37 g
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Type
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reactant
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Smiles
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OC1=C(C=CC2=C1C=CO2)C(C)=O
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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0.7 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
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Details
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was stirred under a balloon of H2 for 24 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a pad of celite
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Type
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WASH
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Details
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washing with EtOAc
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to an oil (0.9 g, 70%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C2C(CCO2)=C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |